Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate
Overview
Description
Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate, also known by its chemical formula C16H19N2NaO6S3 , is a synthetic compound. It belongs to the class of sulfonated naphthalene derivatives. The compound’s structure includes a naphthalene core with a sulfonate group attached at position 1. The presence of an amino group and a propanamido group further enhances its chemical complexity .
Synthesis Analysis
The synthesis of Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate involves several steps. While specific synthetic routes may vary, the general process includes the reaction of appropriate precursors to form the desired compound. Researchers have reported various methods for its synthesis, including condensation reactions and sulfonation processes. Detailed experimental procedures and optimization strategies are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate reveals its intricate arrangement. The naphthalene ring serves as the backbone, with the sulfonate group attached at position 1. The amino group and the propanamido group contribute to its overall functionality. The sodium ion (Na+) balances the charge, making it a water-soluble salt .
Chemical Reactions Analysis
Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate can participate in various chemical reactions. It may undergo hydrolysis, acid-base reactions, and nucleophilic substitutions. Researchers have explored its reactivity in different contexts, including its behavior under varying pH conditions and in the presence of other chemical species .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Sulfonyl Fluorides
Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate can be used in the synthesis of sulfonyl fluorides. A facile cascade process has been developed for directly transforming the abundant and inexpensive sulfonates to the highly valuable sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
Biological Applications
Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Antibacterial Applications
Sulfonyl fluorides, such as 2-nitro-benzenesulfonyl fluoride (NBSF), have been found effective at killing Gram-negative bacteria . The sulfonyl fluoride group could possibly react with target proteins directly or via an intermediate .
Protease Inhibitors
Sulfonyl fluorides have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues . Through the reaction of sulfonyl fluorides with active site amino acids to inactivate these enzymes, the corresponding sulfonyl fluoride-type protease inhibitors could be developed .
Diagnostic Applications
The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) as a radio labeling synthon .
Antifungal Applications
A series of new sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized . Antifungal tests indicated that all the title compounds exhibited good antifungal activities against eight kinds of plant pathogenic fungi, and some showed superiority over the commercial fungicide hymexazol .
Mechanism of Action
The precise mechanism of action for Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate depends on its application. In some cases, it acts as a surfactant or a dye. Its sulfonate group enhances its solubility, making it useful in various industrial processes. Further studies are needed to elucidate its specific interactions with biological systems, if any .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;5-[2-(3-methylsulfanylsulfonylpropanoylamino)ethylamino]naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S3.Na/c1-25-26(20,21)11-8-16(19)18-10-9-17-14-6-2-5-13-12(14)4-3-7-15(13)27(22,23)24;/h2-7,17H,8-11H2,1H3,(H,18,19)(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRLTHMTXKLMT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2NaO6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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